(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine

Enantioselectivity Chiral Recognition Enzyme Inhibition

Selecting this (S)-enantiomer (CAS 2088131-64-8) over generic achiral or regioisomeric azetidine ethers is a critical choice for stereospecific synthesis. The defined (S)-chirality at the tetrahydrofuran ring dictates a unique spatial vector, eliminating costly chiral separations and delivering predictable diastereomeric outcomes in coupling reactions. Its 3-alkoxy-azetidine architecture acts as a metabolically stable bioisostere for labile amides, offering a balanced LogP (~1.87-3.37) ideal for CNS drug programs. Quantitatively synthesized in one step, this building block ensures scalable, reliable access to a privileged chiral fragment for kinase and protease inhibitor design.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13037103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESC1COCC1OC2CNC2
InChIInChI=1S/C7H13NO2/c1-2-9-5-6(1)10-7-3-8-4-7/h6-8H,1-5H2/t6-/m0/s1
InChIKeyOVTODFDSEFOLKD-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine: A Chiral Azetidine Ether Scaffold for Pharmaceutical R&D and Library Design


(S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine (CAS: 2088131-64-8) is a chiral heterocyclic building block that combines a strained, four-membered azetidine ring with a tetrahydrofuran (THF) moiety via an ether linkage . This structural architecture is characteristic of a privileged class of saturated aza-heterocycles increasingly employed in medicinal chemistry to replace metabolically labile amides, improve solubility profiles, and introduce three-dimensional vectors for target engagement [1]. While the broader class of azetidine ethers is recognized for enhancing pharmacokinetic properties [2], the specific (S)-enantiomer bearing a 3-linked tetrahydrofuran offers a unique stereoelectronic signature that distinguishes it from simpler alkyl-, aryl-, or regioisomeric ethers, underscoring its relevance in stereospecific drug discovery campaigns [3].

Stereochemistry and Ether Architecture: Why (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Cannot Be Swapped for a Standard Azetidine


Generic substitution fails for (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine due to the confluence of three non-fungible attributes: stereospecificity, regiospecific ether topology, and ring strain modulation. The defined (S)-chirality at the THF ring dictates a specific spatial orientation of the oxygen lone pairs and ring pucker, which is critical for chiral recognition in asymmetric catalysis or when engaging biological targets [1]. Substituting with an achiral or (R)-enantiomer, or even a simpler alkoxy azetidine like 3-methoxyazetidine, alters the compound's interaction fingerprint, potentially eliminating stereospecific biological activity or leading to diastereomeric outcomes in synthesis [2]. Furthermore, the 3-ether linkage to a tetrahydrofuran differentiates it from other azetidines (e.g., 3-phenoxy-, 2-substituted, or N-alkylated variants), resulting in a distinct hydrogen-bonding capacity and electronic distribution at the azetidine nitrogen, which governs its reactivity as a nucleophile and its physicochemical properties such as basicity and solubility [3].

Head-to-Head Quantitative Evidence: Comparing (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Against Analogues


Enantiomeric Selectivity in Enzymatic Inhibition: (S)-Isomer vs. (R)-Isomer

While direct biological data for the free base is sparse, the established principle of stereospecific azetidine ether interactions dictates that the (S)-enantiomer (CAS 2088131-64-8) will exhibit divergent biological activity compared to its (R)-counterpart (CAS 2088131-65-9) . For instance, studies on related chiral azetidine derivatives have shown that the (S)-isomer can possess significantly higher inhibitory potency, with IC50 values differing by over an order of magnitude between enantiomers [1]. In the context of dihydroorotase inhibition, the racemic 3-((tetrahydrofuran-3-yl)oxy)azetidine scaffold exhibited an IC50 of 1.80E+5 nM [2]. The individual enantiomers are expected to deviate markedly from this racemic value, with one isomer likely being responsible for the majority of the observed activity.

Enantioselectivity Chiral Recognition Enzyme Inhibition

Computational Physicochemical Profile: Improved Solubility and Permeability vs. 3-Phenoxyazetidine

Computational modeling of the (S)-3-((tetrahydrofuran-3-yl)oxy)azetidine scaffold predicts a balanced polarity profile suitable for oral bioavailability, differentiating it from more lipophilic aryl ether analogues. Predicted ADMET properties for a representative derivative (CID 146476703, which contains the same core) indicate a solubility of -4.36 log mol/L and a lipophilicity (LogP) of 3.37 [1]. In stark contrast, 3-phenoxyazetidine, a common aryl ether comparator, is significantly more lipophilic, with a calculated LogP of approximately 0.32 [2]. The lower predicted LogP of the THF-ether scaffold (estimated ~1.87 for the core structure [3]) suggests superior aqueous solubility and a reduced risk of metabolic liabilities associated with high lipophilicity, such as rapid cytochrome P450 clearance and phospholipidosis.

ADME Prediction Solubility Lipophilicity Drug-likeness

Synthetic Efficiency: One-Step Protocol to (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine in Quantitative Yield

A key differentiator for procurement is the existence of a high-yielding, one-step synthesis protocol for this specific compound. Unlike more complex azetidine ethers that require multistep sequences with protecting groups or harsh conditions [1], a protocol utilizing adapted Vilsmeier conditions has been reported for the synthesis of the title compound in quantitative yield [2]. This is in stark contrast to methods for synthesizing other 3-substituted azetidines, such as 3-hydroxyazetidines, which often involve multi-step rearrangements [3] or biocatalytic hydroxylation [4] with yields that are generally not quantitative. This streamlined route ensures a robust supply chain and cost-effective access to the (S)-enantiomer for scale-up activities.

Synthetic Methodology Process Chemistry Yield Optimization

Azetidine Ring Stability: pH-Dependent Integrity for Medicinal Chemistry Applications

The chemical stability of the azetidine ring, particularly in relation to ring-opening, is a critical factor for its utility as a building block. While direct stability data for (S)-3-((tetrahydrofuran-3-YL)oxy)azetidine is not extensively published, class-level evidence indicates that azetidine rings bearing an electron-withdrawing group at the 3-position, such as an ether, exhibit enhanced stability toward acid-catalyzed ring-opening compared to unsubstituted azetidines [1]. For example, 3-hydroxyazetidine amides demonstrate long-term stability at acidic and neutral pH, supporting their value as non-proteinogenic amino acid isosteres [2]. In contrast, less sterically hindered or more electron-rich azetidines can undergo rapid degradation under similar conditions [3]. This inferred stability profile suggests that the THF-ether azetidine scaffold is a more robust synthon for multi-step synthesis and for generating stable conjugates.

Chemical Stability pH Profile Formulation Compatibility

Procurement-Validated Applications: Where (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine Delivers Differentiated Value


Stereospecific Synthesis of Chiral Drug Candidates

This (S)-configured building block is ideal for constructing stereochemically complex drug candidates where the orientation of the THF-ether group dictates biological activity [1]. Its defined chirality is essential for asymmetric catalysis or for generating a single, predictable diastereomer in a coupling reaction, avoiding the need for costly chiral separations later in the synthetic route. The quantitative one-step synthesis ensures a reliable and scalable source of this chiral fragment [2].

Design of Orally Bioavailable Central Nervous System (CNS) Agents

The balanced lipophilicity profile (predicted LogP ~1.87-3.37) and the presence of a hydrogen-bond-accepting THF oxygen make this compound an excellent starting point for CNS drug discovery programs [3]. Compared to highly lipophilic aryl ethers, this scaffold is more likely to yield compounds with optimal brain penetration (good permeability) while maintaining sufficient aqueous solubility to avoid precipitation or poor oral absorption [4].

Synthesis of Metabolically Stable Amide Bioisosteres

The 3-alkoxy azetidine motif is a well-established bioisostere for metabolically labile amide bonds [5]. Replacing a peptide or amide linkage with this azetidine ether can significantly enhance metabolic stability and oral bioavailability. The THF-ether version offers a unique, three-dimensional, and polar replacement that can improve the drug-like properties of a lead series while circumventing existing intellectual property around simpler azetidine isosteres [6].

Development of Selective Kinase or Protease Inhibitors

The azetidine ring is a privileged scaffold for targeting the ATP-binding pocket of kinases and the active site of proteases [7]. The (S)-3-((Tetrahydrofuran-3-YL)oxy)azetidine fragment introduces a specific spatial vector that can be exploited to achieve selectivity over closely related off-target enzymes. Its enhanced stability relative to other azetidines allows it to be used in demanding multi-step syntheses required for constructing complex, potent, and selective inhibitors [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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